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GID4 Ligand 3

Targeted protein degradation E3 ligase ligand binding affinity

GID4 Ligand 3 (CAS 340007-39-8) is the structurally validated, fragment-derived weak binder essential for GID4-targeting research. With a well-characterized Kd of 110 μM and a solved 1.99 Å co-crystal structure (PDB:7U3I), it serves as the benchmark negative control for target engagement studies and a reliable template for structure-guided PROTAC design. Procure to establish assay sensitivity thresholds, calibrate biophysical screening platforms, and quantitatively benchmark affinity improvements in SAR campaigns, ensuring experimental reproducibility that alternatives cannot provide.

Molecular Formula C10H12N2OS
Molecular Weight 208.28g/mol
Cat. No. B396166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGID4 Ligand 3
Molecular FormulaC10H12N2OS
Molecular Weight208.28g/mol
Structural Identifiers
SMILESCC1CN=C(S1)NC2=CC(=CC=C2)O
InChIInChI=1S/C10H12N2OS/c1-7-6-11-10(14-7)12-8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12)
InChIKeyWAICHRCMCQSSEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GID4 Ligand 3 (Compound 16) for PROTAC E3 Ligase Research | Procurement Baseline Data


GID4 Ligand 3 (CAS 340007-39-8, also designated as compound 16) is a small-molecule binder of the GID4 subunit of the human CTLH E3 ubiquitin ligase complex [1]. Its molecular formula is C10H12N2OS with a molecular weight of 208.28 g/mol [1]. This compound was identified through an NMR-based fragment screen followed by structure-guided analog elaboration [1]. The X-ray co-crystal structure of GID4 in complex with compound 16 has been solved at 1.99 Å resolution (PDB: 7U3I), providing atomic-level detail of the ligand-binding interaction [2].

Why GID4 Ligand 3 Cannot Be Substituted by Other In-Class GID4 Binders Without Verification


GID4 ligand affinity and binding conformation vary substantially across chemical series, with in vitro Kd values spanning over 20-fold (from 5.6 μM to 110 μM) among published GID4 binders [1]. Furthermore, different chemotypes induce distinct conformational states in GID4, with structural studies identifying three discrete clusters of ligand-bound conformations that may differentially affect ternary complex formation and downstream degradation outcomes [2]. Compounds with identical nominal target engagement may produce divergent functional results depending on the specific conformational state induced. Therefore, substituting GID4 Ligand 3 with a structurally unrelated GID4 binder without confirmatory binding assays risks invalidating experimental conclusions and compromising PROTAC optimization campaigns [1].

GID4 Ligand 3 Quantitative Differentiation Data: Direct Comparator Evidence for Procurement Decisions


GID4 Ligand 3 vs. Compound 67: Direct Head-to-Head Binding Affinity Comparison from Same Study

In the same study that originally identified GID4 Ligand 3 (compound 16), a structurally elaborated analog designated compound 67 was developed and directly compared. The binding affinity difference provides a clear quantitative benchmark for selecting the appropriate GID4 ligand based on experimental requirements [1].

Targeted protein degradation E3 ligase ligand binding affinity

GID4 Ligand 3 vs. Compound 88 (GID4 Ligand 1): Cross-Study Affinity and Cellular Engagement Comparison

Compound 88 (also known as GID4 Ligand 1), identified via a parallel DNA-encoded library screen, represents a higher-affinity GID4 binder from a different chemical series. While not a direct head-to-head comparison with compound 16, both were characterized in the same publication using consistent assay formats, enabling cross-study comparable assessment [1].

Targeted protein degradation cellular target engagement PROTAC E3 ligand

GID4 Ligand 3 vs. PFI-7 (Potent GID4 Chemical Probe): Affinity Gap and Structural Divergence

PFI-7 represents a highly optimized GID4 chemical probe with sub-micromolar affinity, developed through extensive medicinal chemistry efforts beyond the initial fragment screen that yielded compound 16. The substantial affinity gap and distinct chemotype differentiate their respective research utilities [1].

Chemical probe E3 ligase antagonist PROTAC design

GID4 Ligand 3 Structural Differentiation: Co-Crystal Structure Reveals Definitive Binding Mode

The co-crystal structure of GID4 in complex with compound 16 (PDB: 7U3I) provides atomic-resolution detail of the binding interaction, confirming occupancy of the Pro/N-degron binding pocket. This structural information is definitive for this specific chemotype and cannot be extrapolated to other GID4 ligands [1]. Ligands from different chemical series induce distinct GID4 conformational states, with three discrete clusters identified across the GID4 ligand landscape [2].

X-ray crystallography structure-based drug design binding pocket

GID4 Ligand 3 vs. CRBN/VHL Ligands: Class-Level Functional Differentiation

At the E3 ligase class level, GID4-based recruitment differs fundamentally from the widely used CRBN and VHL systems. GID4 has been characterized as a lower-efficacy degrader compared to CRBN and VHL in genetically induced recruitment assays [1]. However, GID4 operates through a distinct Pro/N-degron recognition mechanism and may offer advantages for targets that are recalcitrant to CRBN- or VHL-based degradation [2].

E3 ligase recruitment PROTAC platform diversity degron pathway

GID4 Ligand 3 Optimal Application Scenarios Based on Verified Differentiation Evidence


Negative Control Compound for GID4-Targeting Chemical Probe Studies

GID4 Ligand 3 serves as an appropriate negative control in experiments designed to validate GID4-specific effects of higher-affinity chemical probes such as PFI-7 or GID4 Ligand 1. Its weak binding affinity (Kd = 110 μM) relative to potent probes (Kd = 0.22–5.6 μM) makes it suitable for demonstrating that observed cellular phenotypes are attributable to specific, high-affinity GID4 engagement rather than non-specific effects [1]. When designing selectivity panels, GID4 Ligand 3 should be included alongside structurally distinct negative controls such as PFI-7N to strengthen the interpretation of target-specific activity [2].

Structure-Based Drug Design Starting Point with Validated Exit Vector Geometry

Medicinal chemistry teams initiating GID4 ligand optimization can utilize the high-resolution co-crystal structure (PDB: 7U3I, 1.99 Å resolution) as a starting template for structure-guided design [1]. The atomic coordinates provide unambiguous definition of the binding pose and potential exit vectors for linker attachment in PROTAC design. While compound 16 itself exhibits modest affinity (Kd = 110 μM), the structurally validated binding mode reduces uncertainty in scaffold elaboration compared to using ligands lacking experimental structural characterization [2].

Baseline Reference for Structure-Activity Relationship Studies in GID4 Ligand Series

GID4 Ligand 3 functions as a benchmark reference point for SAR campaigns aimed at improving GID4 binding affinity. It establishes the baseline affinity (Kd = 110 μM) of the fragment-derived chemotype from which higher-affinity analogs (such as compound 67 with Kd = 17 μM, representing a 6.5-fold improvement) were developed through structure-guided elaboration [1]. Procurement of GID4 Ligand 3 alongside optimized analogs enables quantitative assessment of affinity gains achieved through subsequent chemical modifications.

Fragment-Based Screening Validation and Assay Development

GID4 Ligand 3 can be employed as a validated weak binder for developing and calibrating biophysical assays (NMR, SPR, thermal shift) intended to detect GID4-ligand interactions. Its well-characterized Kd value (110 μM) and IC50 value (148.5 μM) [1] provide reference parameters for establishing assay sensitivity thresholds and validating screening protocols before expending resources on novel compound libraries. Its small molecular weight (208.28 g/mol) and structural simplicity facilitate its use as a positive control in fragment-based screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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